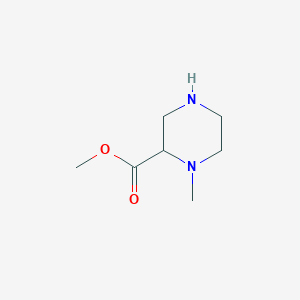

1-Metilpiperazin-2-carboxilato de metilo

Descripción general

Descripción

“Methyl 1-methylpiperazine-2-carboxylate” is a chemical compound .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 1-methylpiperazine-2-carboxylate” are not detailed in the search results .Physical And Chemical Properties Analysis

“Methyl 1-methylpiperazine-2-carboxylate” is a yellow liquid . It has a molecular weight of 158.2 . It is soluble in water and common organic solvents .Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

El 1-metilpiperazin-2-carboxilato de metilo se encuentra a menudo en fármacos o moléculas bioactivas . La porción piperazina se utiliza como un grupo básico e hidrofílico para optimizar las propiedades farmacocinéticas de la molécula final . También sirve como un andamiaje para organizar grupos farmacoforos en la posición correcta en la interacción con macromoléculas diana .

Síntesis Química

Más allá del ámbito farmacéutico, el this compound encuentra valiosas aplicaciones en el campo de la síntesis química . Su arquitectura molecular distintiva y su reactividad lo convierten en un reactivo y un bloque de construcción muy solicitado para la construcción de una amplia gama de compuestos orgánicos .

Ciencia de los Materiales

Si bien no se mencionan aplicaciones específicas en la ciencia de los materiales, las propiedades únicas del compuesto podrían potencialmente aprovecharse en este campo . Por ejemplo, su reactividad podría utilizarse en la síntesis de nuevos materiales.

Cromatografía

De nuevo, aunque no se mencionan aplicaciones específicas en cromatografía, las propiedades del compuesto podrían utilizarse potencialmente en esta área . Por ejemplo, podría utilizarse como fase estacionaria o como componente de la fase móvil.

Mecanismo De Acción

The mechanism of action of Methyl 1-methylpiperazine-2-carboxylate is not yet fully understood. However, it is believed that Methyl 1-methylpiperazine-2-carboxylate binds to certain proteins in the body, which then triggers a cascade of biochemical reactions. These reactions can lead to changes in the body’s physiology, such as changes in the levels of certain hormones or enzymes.

Biochemical and Physiological Effects

Methyl 1-methylpiperazine-2-carboxylate has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase the production of certain hormones, such as testosterone, as well as to increase the activity of certain enzymes. Additionally, it has been shown to have an effect on the body’s metabolism, as it has been shown to increase the rate at which certain compounds are metabolized.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 1-methylpiperazine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled. Additionally, it is non-toxic, so it can be safely used in experiments. However, there are some limitations to its use. For example, its effects on the body can vary depending on the concentration and duration of exposure.

Direcciones Futuras

Methyl 1-methylpiperazine-2-carboxylate has a wide range of potential applications in the field of scientific research. For example, it could be used in drug discovery and development, as it has been shown to have an effect on several biochemical pathways. Additionally, it could be used in the study of enzyme kinetics, as it has been shown to inhibit certain enzymes. Additionally, it could be used in the study of metabolic pathways, as it has been shown to have an effect on the body’s metabolism. Finally, it could be used in the study of neurobiological pathways, as it has been shown to have an effect on the nervous system.

Safety and Hazards

Propiedades

IUPAC Name |

methyl 1-methylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-3-8-5-6(9)7(10)11-2/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZSEVGWLANZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593437 | |

| Record name | Methyl 1-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405513-08-8 | |

| Record name | Methyl 1-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

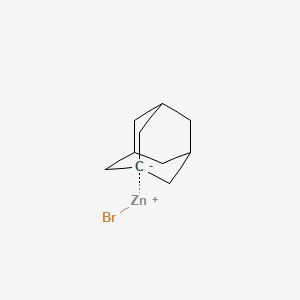

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

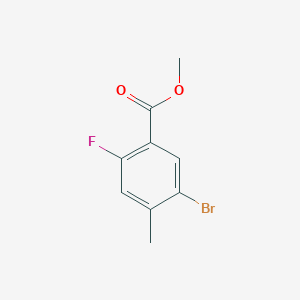

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)